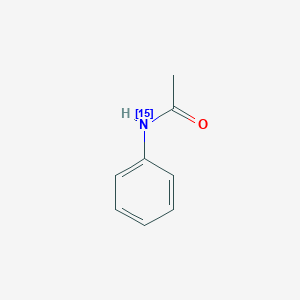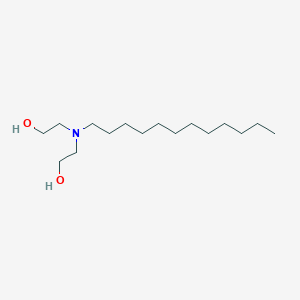
N-ラウリルジエタノールアミン
概要
説明
科学的研究の応用
N-Lauryldiethanolamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the stabilization of proteins and other biological molecules.
Medicine: Investigated for its potential antibacterial properties.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and polymers.
作用機序
Target of Action
N-Lauryldiethanolamine, also known as Lauryldiethanolamine, is a type of aminodiol . Its primary targets are bacteria, as it has been identified to have antibacterial properties .
Mode of Action
As an antibacterial agent, it is likely to interact with bacterial cells, disrupting their normal functions and leading to their death .
Biochemical Pathways
Given its antibacterial properties, it may interfere with essential biological processes in bacteria, such as cell wall synthesis, protein production, or dna replication .
Pharmacokinetics
As a surfactant, it is known to have good solubility in water , which could potentially influence its bioavailability.
Result of Action
The primary result of N-Lauryldiethanolamine’s action is the inhibition of bacterial growth, due to its antibacterial properties . This makes it useful in applications where bacterial contamination needs to be prevented.
Action Environment
The action of N-Lauryldiethanolamine can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, factors such as pH and temperature could potentially affect its stability and efficacy .
生化学分析
Biochemical Properties
N-Lauryldiethanolamine has been found to be effective in emulsion stabilization and protein stabilization . As a surfactant, it possesses the ability to reduce the surface tension of aqueous solutions . By doing so, it lowers the energy required for molecules to move within the solution, facilitating easier interactions . Additionally, its amphiphilic nature allows it to engage with both water and oil, making it highly suitable for diverse applications .
Cellular Effects
N-Lauryldiethanolamine has been shown to disrupt normal root development in Arabidopsis thaliana seedlings . It was observed that cells of N-Lauryldiethanolamine-treated primary roots were swollen and irregular in shape, and in many cases showed evidence of improper cell wall formation . Microtubule arrangement was disrupted in severely distorted cells close to the root tip, suggesting disruption of proper cell division, endomembrane organization, and vesicle trafficking .
Molecular Mechanism
N-Lauryldiethanolamine’s primary mechanism of action is related to its surfactant properties. As an amphiphilic molecule, N-Lauryldiethanolamine can lower the surface tension of liquids, allowing them to spread and mix more easily.
準備方法
Synthetic Routes and Reaction Conditions: N-Lauryldiethanolamine can be synthesized through the reaction of 1-bromododecane with diethanolamine . The reaction typically involves the following steps:
Reactants: 1-bromododecane and diethanolamine.
Catalysts: Potassium carbonate and potassium iodide.
Solvent: Acetonitrile.
Conditions: The reaction mixture is refluxed under an inert atmosphere (nitrogen) for 12 hours.
Industrial Production Methods: In industrial settings, the synthesis of N-Lauryldiethanolamine follows similar principles but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
化学反応の分析
Types of Reactions: N-Lauryldiethanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Produces corresponding oxides.
Reduction: Produces amines.
Substitution: Yields substituted derivatives of N-Lauryldiethanolamine.
類似化合物との比較
- N,N-Bis(2-hydroxyethyl)dodecylamine
- N-Dodecyldiethanolamine
- 2,2’-(Dodecylazanediyl)diethanol
Comparison: N-Lauryldiethanolamine stands out due to its unique combination of surfactant properties and antibacterial activity. While similar compounds may share some properties, N-Lauryldiethanolamine’s specific structure allows for a broader range of applications, particularly in the stabilization of emulsions and biological molecules .
特性
IUPAC Name |
2-[dodecyl(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19/h18-19H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFNBVMJTSYZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042090 | |
| Record name | Lauryldiethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1541-67-9 | |
| Record name | Lauryldiethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1541-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryldiethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Lauryldiethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2'-(dodecylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lauryldiethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(dodecylimino)bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYLDIETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM71KK5P4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-Lauryldiethanolamine and what is its main application according to the research?
A1: N-Lauryldiethanolamine is a compound often used as an antistatic agent in plastic manufacturing. [] This means it prevents the buildup of static electricity on the plastic surface.
Q2: How was N-Lauryldiethanolamine identified as a potential contaminant in laboratory settings?
A2: Researchers investigating herbicide levels in tea samples using Electrospray Ionization Mass Spectrometry (ESI-MS) detected unexpected peaks in their analysis. [] Through careful investigation, including fragmentation analysis and comparison with authentic standards, these interferences were identified as N-Lauryldiethanolamine and a related compound, N-(2-hydroxyethyl)-N-(2-(2-hydroxyethoxy)ethyl)dodecylamine.
Q3: Why is N-Lauryldiethanolamine a concern in mass spectrometry analysis?
A3: N-Lauryldiethanolamine and similar ethoxylated aliphatic alkylamines have a high affinity for protons. [] This property leads to a strong signal in positive ESI-MS, potentially interfering with the detection and quantification of target analytes.
Q4: What types of plastic products were identified as potential sources of N-Lauryldiethanolamine contamination?
A4: The research specifically identified plastic microcentrifuge tubes as a source of N-Lauryldiethanolamine leaching. [] Interestingly, not all suppliers' tubes exhibited this issue, suggesting variability in manufacturing practices or material composition.
Q5: Besides its use as an antistatic agent, has N-Lauryldiethanolamine been found in any other applications?
A5: Yes, N-Lauryldiethanolamine has been identified as a coformulant in various plant protection products (PPPs). [] In a study using a specialized stationary phase for LC-HRMS analysis, N-Lauryldiethanolamine was quantified for the first time in PPPs, highlighting the importance of advanced analytical techniques for comprehensive formulation analysis.
Q6: What are the implications of finding N-Lauryldiethanolamine contamination in laboratory settings and in formulated products?
A6: The presence of N-Lauryldiethanolamine as a contaminant emphasizes the need for careful selection of laboratory materials, especially in highly sensitive analyses like mass spectrometry. [] Additionally, identifying and quantifying N-Lauryldiethanolamine in PPPs is crucial for understanding its potential environmental fate and impact when these products are used. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



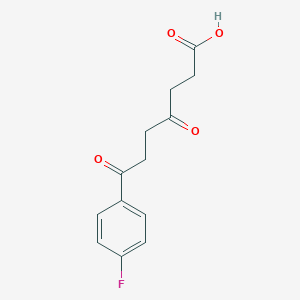
![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)

![3-[3-[bis(2-fluoroethyl)amino]phenyl]propanoic acid](/img/structure/B73451.png)
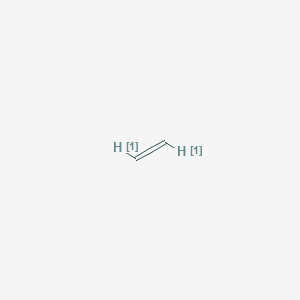


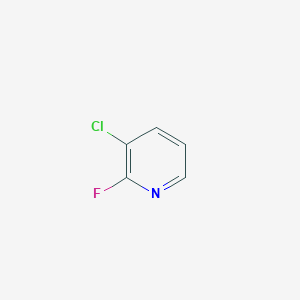
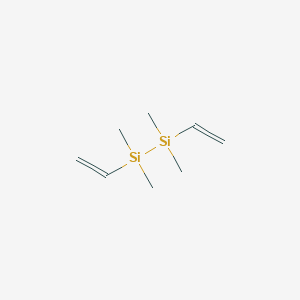
![2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid](/img/structure/B73464.png)
